Oleanane

描述

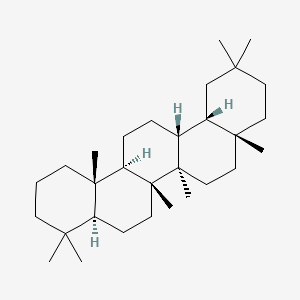

Structure

3D Structure

属性

IUPAC Name |

(4aS,6aR,6aR,6bR,8aR,12aS,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52/c1-25(2)16-17-27(5)18-19-29(7)21(22(27)20-25)10-11-24-28(6)14-9-13-26(3,4)23(28)12-15-30(24,29)8/h21-24H,9-20H2,1-8H3/t21-,22+,23+,24-,27-,28+,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNKUCWWHVTTBY-KQCVGMHHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@@H]([C@@H]1CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872582 |

Source

|

| Record name | Oleanane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-67-0 |

Source

|

| Record name | Oleanane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleanane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleanane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLEANANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB9Y4447CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Oleanane Core: A Comprehensive Technical Guide to its Structure and Stereochemistry for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed exploration of the oleanane scaffold, a pentacyclic triterpenoid (B12794562) of significant interest in medicinal chemistry. We will delve into the intricacies of its three-dimensional structure, stereochemical nuances, and the experimental methodologies used for its characterization. Furthermore, we will examine its interaction with key signaling pathways, offering a foundation for the development of novel therapeutics.

The this compound Structure: A Pentacyclic Framework

This compound is a natural triterpenoid characterized by a pentacyclic skeleton composed of five fused six-membered rings, designated A, B, C, D, and E.[1] This rigid, polycyclic structure is derived from the cyclization of squalene. The numbering of the carbon atoms in the this compound framework follows the convention used for steroids, providing a standardized system for discussing its chemical modifications.[1]

The fundamental this compound structure is a saturated hydrocarbon with the chemical formula C30H52.[1] However, it is the various functional groups and levels of unsaturation on this core structure that give rise to the vast diversity of naturally occurring this compound-type triterpenoids, such as β-amyrin and oleanolic acid.

Stereochemistry: The Three-Dimensional Architecture

The biological activity of this compound derivatives is intrinsically linked to their precise three-dimensional arrangement. The this compound skeleton possesses multiple chiral centers, leading to a complex stereochemical landscape.

Ring Conformation

All five six-membered rings of the this compound core typically adopt a stable chair conformation. This arrangement minimizes both angle strain and torsional strain, resulting in a thermodynamically favorable structure. The fusion of these chair-form rings creates a rigid and well-defined molecular architecture.

Ring Fusion

The stereochemistry of the ring junctions is a critical determinant of the overall shape of the this compound molecule. The rings in the this compound skeleton are fused in a specific manner:

-

A/B Ring Fusion: trans

-

B/C Ring Fusion: trans

-

C/D Ring Fusion: trans

-

D/E Ring Fusion: cis

This specific arrangement of trans and cis fusions dictates the characteristic bent shape of the this compound scaffold.

Absolute Configuration

The absolute configuration of the chiral centers in the parent 18β-oleanane structure is as follows:

-

C5: α

-

C8: β

-

C9: α

-

C10: β

-

C13: β

-

C14: α

-

C17: β

-

C18: β

-

C19: α

-

C20: β

A notable stereochemical variation occurs at the C-18 position, leading to 18α-oleanane and 18β-oleanane diastereomers.[1] The 18β-configuration is the most common in naturally occurring oleananes.

Data Presentation: Spectroscopic and Crystallographic Data

The precise structure and stereochemistry of this compound derivatives are elucidated using a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are paramount in this endeavor.

NMR Spectroscopic Data

NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms. The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to the local electronic environment and stereochemistry. Below is a table summarizing representative NMR data for oleanolic acid, a common this compound-type triterpenoid.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 3 | 79.0 | 3.20 (dd) |

| 12 | 122.7 | 5.28 (t) |

| 13 | 143.7 | - |

| 23 | 28.1 | 0.99 (s) |

| 24 | 15.6 | 0.76 (s) |

| 25 | 15.5 | 0.91 (s) |

| 26 | 17.2 | 0.93 (s) |

| 27 | 26.0 | 1.15 (s) |

| 28 | 183.4 | - |

| 29 | 33.1 | - |

| 30 | 23.6 | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule, including the absolute stereochemistry of all chiral centers. This technique has been instrumental in confirming the structures of numerous novel this compound triterpenoids.

Experimental Protocols

The isolation, characterization, and modification of this compound triterpenoids involve a series of well-established experimental procedures.

Extraction and Isolation of Oleanolic Acid from Plant Material

This protocol provides a general procedure for the extraction and isolation of oleanolic acid from a plant source, such as olive leaves.

-

Drying and Grinding: Air-dry the plant material at room temperature and then grind it into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 24 hours. Filter the mixture and repeat the extraction process with the residue.

-

Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Acid Hydrolysis: Reflux the crude extract with a solution of 2M HCl in methanol (B129727) for 4-6 hours to hydrolyze any glycosides.

-

Purification: Neutralize the reaction mixture and extract with an organic solvent like ethyl acetate. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.

-

Crystallization: Purify the resulting solid by recrystallization from methanol to yield pure oleanolic acid.

-

Characterization: Confirm the identity and purity of the isolated compound using TLC, HPLC, and spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Synthesis of an this compound Derivative: 3-O-acetyloleanolic acid

This protocol describes the acetylation of the C-3 hydroxyl group of oleanolic acid.

-

Dissolution: Dissolve oleanolic acid in pyridine.

-

Acetylation: Add acetic anhydride (B1165640) to the solution and stir the reaction mixture at room temperature overnight.

-

Work-up: Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Crystallization: Purify the crude product by crystallization from a suitable solvent system (e.g., methanol/water) to obtain 3-O-acetyloleanolic acid.

-

Characterization: Confirm the structure of the synthesized derivative using spectroscopic techniques.

Signaling Pathways and Experimental Workflows

This compound triterpenoids have been shown to modulate various signaling pathways implicated in inflammation and cancer, making them attractive candidates for drug development.

Inhibition of the NF-κB Signaling Pathway

Many this compound derivatives exhibit anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates the general mechanism of this inhibition.

Caption: this compound derivatives can inhibit the NF-κB pathway by targeting IKK.

Modulation of the Akt Signaling Pathway

The PI3K/Akt signaling pathway is crucial for cell survival and proliferation. Some this compound derivatives have been shown to inhibit this pathway, contributing to their anti-cancer properties.

Caption: this compound derivatives can suppress the Akt signaling pathway.

Experimental Workflow for Natural Product Drug Discovery

The process of discovering and developing a new drug from a natural product like an this compound triterpenoid follows a structured workflow.

Caption: A typical workflow for this compound-based drug discovery.

References

A Deep Dive into the Physicochemical Properties of Oleanane Triterpenoids: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of oleanane triterpenoids, a class of natural compounds with significant therapeutic potential. Understanding these properties is paramount for their successful development as drug candidates, influencing everything from formulation and delivery to bioavailability and efficacy. This document presents quantitative data in a structured format, details key experimental protocols, and visualizes relevant biological pathways to support researchers in this field.

Core Physicochemical Data of Key this compound Triterpenoids

The following tables summarize the fundamental physicochemical properties of several prominent this compound triterpenoids. These compounds, while sharing a common pentacyclic triterpenoid (B12794562) core, exhibit variations in their functional groups that significantly impact their behavior.

Table 1: General Physicochemical Properties of Selected this compound Triterpenoids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Oleanolic Acid | C₃₀H₄₈O₃ | 456.70 | >300[1][2], 310[3][4][5][6] |

| Maslinic Acid | C₃₀H₄₈O₄ | 472.71 | 266–268[7] |

| Asiatic Acid | C₃₀H₄₈O₅ | 488.70 | 325-330[8][9] |

| Glycyrrhetinic Acid (18β) | C₃₀H₄₆O₄ | 470.68 | 292-295[10][11], 296[12], 297[13] |

| Betulinic Acid | C₃₀H₄₈O₃ | 456.71 | 295-298 (dec.)[14], 316-318[15] |

Table 2: Solubility of Selected this compound Triterpenoids in Various Solvents

| Compound | Water | Ethanol | Methanol (B129727) | DMSO | DMF |

| Oleanolic Acid | Insoluble[1][3] | ~5 mg/mL[16][17] | Soluble[1] | ~3 mg/mL[16][17] | ~30 mg/mL[16][17] |

| Maslinic Acid | Insoluble[7] | ~0.5 mg/mL[6][18] | Soluble[7] | ~20 mg/mL[6][18] | ~15 mg/mL[6][18] |

| Asiatic Acid | Sparingly soluble[16][19] | ~10 mg/mL[19] | Soluble[8] | ~20 mg/mL[19], ≥24.45 mg/mL[20] | ~20 mg/mL[19] |

| Glycyrrhetinic Acid (18β) | Practically insoluble[2][10] | Soluble[2][10] | - | Soluble[7] | - |

| Betulinic Acid | 0.0002 g/L[21] | up to 25 mg/mL[14] | - | up to 25 mg/mL[14] | - |

Note: Solubility data can vary depending on the experimental conditions (e.g., temperature, pH). The values presented here are approximate and intended for comparative purposes.

Table 3: Lipophilicity of Selected this compound Triterpenoids

| Compound | LogP (Octanol/Water) |

| Oleanolic Acid | 8.576 (estimated)[10][22] |

| Maslinic Acid | 6.06 (ALOGPS)[23] |

| Asiatic Acid | 5.7 (XLogP3-AA)[12], 3.977 |

| Glycyrrhetinic Acid (18β) | 5.45 (ALOGPS) |

| Betulinic Acid | 5.34 (ALOGPS)[21] |

Note: LogP values can be determined experimentally or calculated using various software (e.g., ALOGPS, XLogP3-AA). The method of determination is specified where available.

Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties of this compound triterpenoids. These protocols are designed to be a practical guide for researchers.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the aqueous solubility of hydrophobic compounds like this compound triterpenoids.

Materials:

-

This compound triterpenoid of interest

-

Deionized water (or buffer of choice, e.g., PBS pH 7.4)

-

Glass vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

0.22 µm syringe filters (ensure low compound binding)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of the this compound triterpenoid to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the aqueous solvent (e.g., 5 mL of deionized water) to the vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24-48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For complete separation, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved microparticles.

-

Quantification: Analyze the concentration of the dissolved this compound triterpenoid in the filtrate using a validated HPLC method.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.

Materials:

-

This compound triterpenoid (in powdered form)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Sample Loading: Press the open end of a capillary tube into a small amount of the powdered this compound triterpenoid. Tap the sealed end of the tube on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: If the approximate melting point is unknown, perform a rapid heating to get a rough estimate. For an accurate measurement, heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: Observe the sample through the magnifying lens of the apparatus.

-

Recording Temperatures: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). The melting point is reported as this range.

Determination of Octanol-Water Partition Coefficient (LogP) by HPLC

This method provides a faster alternative to the shake-flask method for estimating LogP values. It is based on the correlation between a compound's retention time on a reversed-phase HPLC column and its lipophilicity.

Materials:

-

This compound triterpenoid of interest

-

A series of reference compounds with known LogP values spanning the expected range of the test compound.

-

HPLC system with a reversed-phase column (e.g., C18) and a UV-Vis detector.

-

Mobile phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water (or a buffer).

-

Data analysis software.

Procedure:

-

Standard Preparation: Prepare solutions of the reference compounds and the test this compound triterpenoid in the mobile phase.

-

Chromatographic Analysis: Inject each standard and the test compound onto the HPLC system under isocratic conditions. Record the retention time (t_R) for each compound.

-

Determination of Dead Time: Determine the dead time (t_0) of the system, which is the retention time of an unretained compound (e.g., uracil).

-

Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

-

Calibration Curve: Plot the logarithm of the capacity factor (log k') of the reference compounds against their known LogP values. Perform a linear regression to obtain a calibration curve.

-

LogP Determination of Test Compound: Using the log k' value of the this compound triterpenoid, interpolate its LogP value from the calibration curve.

Chemical Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to understand the intrinsic stability of a drug candidate and to develop stability-indicating analytical methods.

Materials:

-

This compound triterpenoid of interest

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a suitable detector

Procedure (General Workflow):

-

Stock Solution Preparation: Prepare a stock solution of the this compound triterpenoid in a suitable solvent (e.g., methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with the HCl solution and heat (e.g., at 60 °C) for a defined period (e.g., 24 hours). At various time points, withdraw samples, neutralize with NaOH, and dilute for HPLC analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with the NaOH solution and heat (e.g., at 60 °C) for a defined period (e.g., 8 hours). At various time points, withdraw samples, neutralize with HCl, and dilute for HPLC analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with the H₂O₂ solution and keep at room temperature, protected from light, for a defined period (e.g., 12 hours). At various time points, withdraw samples and dilute for HPLC analysis.

-

Thermal Degradation: Place a known amount of the solid this compound triterpenoid in a temperature-controlled oven (e.g., at 80 °C) for a defined period (e.g., 48 hours). At various time points, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.

-

Photostability: Expose a solution of the this compound triterpenoid to a controlled light source (as per ICH Q1B guidelines). A control sample should be kept in the dark. After the exposure period, analyze both samples by HPLC.

-

-

Analysis: Analyze all stressed samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation.

Visualization of Relevant Signaling Pathways

This compound triterpenoids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways influenced by these compounds.

Caption: Oleanolic Acid's multifaceted impact on key cellular signaling pathways.

Caption: Asiatic Acid's modulation of inflammatory and apoptotic signaling pathways.

Caption: Glycyrrhetinic Acid's anti-inflammatory action via PI3K/Akt and other pathways.

Conclusion

The this compound triterpenoids represent a rich source of bioactive molecules with significant therapeutic promise. A thorough understanding of their physicochemical properties is a critical prerequisite for advancing these compounds through the drug development pipeline. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers, facilitating more efficient and informed development of this compound triterpenoid-based therapeutics. The visualization of their complex interactions with cellular signaling pathways further underscores the importance of a multi-faceted approach to their study, from fundamental chemistry to molecular biology.

References

- 1. Glycyrrhetinic Acid | C30H46O4 | CID 10114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 18β-Glycyrrhetinic Acid | 471-53-4 [chemicalbook.com]

- 3. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 4. Oleanolic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Oleanolic Acid [drugfuture.com]

- 7. nstchemicals.com [nstchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. oleanolic acid, 508-02-1 [thegoodscentscompany.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Maslinic acid - Wikipedia [en.wikipedia.org]

- 14. Asiatic acid | 464-92-6 [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. caymanchem.com [caymanchem.com]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. Asiatic Acid | C30H48O5 | CID 119034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. acdlabs.com [acdlabs.com]

- 20. Oleanolic acid | 508-02-1 [chemicalbook.com]

- 21. Showing Compound Maslinic acid (FDB013041) - FooDB [foodb.ca]

- 22. neist.res.in [neist.res.in]

- 23. Showing Compound beta-Glycyrrhetinic acid (FDB013018) - FooDB [foodb.ca]

Natural sources and distribution of oleanane compounds

An In-depth Technical Guide to the Natural Sources and Distribution of Oleanane Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound-type pentacyclic triterpenoids are a diverse class of secondary metabolites widely distributed throughout the plant kingdom. These compounds, with oleanolic acid as a prominent member, are of significant interest to the pharmaceutical and nutraceutical industries due to their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2] This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and distribution of this compound compounds. It details the experimental protocols for their extraction, isolation, and characterization, and presents quantitative data on their occurrence in various plant species. Furthermore, it illustrates key biosynthetic and signaling pathways relevant to their study and mechanism of action.

Natural Sources and Distribution

This compound and its derivatives are characteristic secondary metabolites of woody angiosperms and are so prevalent that their fossilized form, this compound, is used as a biomarker to trace the evolutionary history of flowering plants.[3][4] They are found in numerous plant families, often concentrated in the epicuticular waxes of leaves and fruits, where they are believed to play a protective role against pathogens and water loss.[5]

The Oleaceae family, particularly the olive tree (Olea europaea), is one of the most abundant and commercially significant sources of oleanolic acid.[2][6] However, these compounds are widespread across many edible and medicinal plants. The concentration and specific types of this compound derivatives can vary significantly depending on the plant species, the part of the plant, geographical origin, and even the stage of development.[6][7]

Quantitative Distribution of this compound Compounds in Plants

The following table summarizes the concentration of prominent this compound triterpenoids, primarily oleanolic acid (OA) and its isomer ursolic acid (UA), in various plant sources. This data is compiled from multiple studies and is intended for comparative purposes.

| Plant Species | Family | Plant Part | Compound | Concentration (mg/g dry weight, unless noted) | Reference(s) |

| Olea europaea (Olive) | Oleaceae | Leaves | Oleanolic Acid | 29.2 - 34.5 | [7] |

| Olea europaea (Olive) | Oleaceae | Fruit | Oleanolic Acid | 0.4 - 0.81 | [7] |

| Syzygium aromaticum (Clove) | Myrtaceae | Flowers/Leaves | Oleanolic Acid | up to 15.3 (wet weight) | [7] |

| Rosmarinus officinalis (Rosemary) | Lamiaceae | Leaves | Oleanolic Acid | ~15-30 (in extracts) | [8] |

| Salvia officinalis (Sage) | Lamiaceae | Herbs | Oleanolic Acid | up to 15.3 (wet weight) | [7] |

| Malus domestica (Apple) | Rosaceae | Pomace/Peel | Oleanolic Acid | Present, significant in peel | [5][9] |

| Panax stipuleanatus | Araliaceae | Roots/Rhizomes | SP-R1 | 0.73 - 4.51 | [10] |

| Panax stipuleanatus | Araliaceae | Roots/Rhizomes | SP-R2 | 11.23 - 22.84 | [10] |

| Glycyrrhiza glabra (Licorice) | Fabaceae | Roots | Glycyrrhetinic Acid | up to 10.2 (wet weight) | [7] |

| Betula sp. (Birch) | Betulaceae | Bark | Oleanolic Acid | up to 11 | [9] |

| Caragana arborescens | Fabaceae | Seeds | Soyasaponin I | 1.04 - 1.56 (defatted flour) | [11] |

Biosynthesis of this compound Triterpenoids

Like all triterpenoids, the this compound skeleton originates from the assembly of six isoprene (B109036) units. In plants and other eukaryotes, this occurs via the mevalonate (B85504) (MVA) pathway.[12][7] The linear C30 precursor, squalene, undergoes epoxidation to form 2,3-oxidosqualene. This intermediate is the critical branch point for the synthesis of various triterpenoid (B12794562) skeletons. The cyclization of 2,3-oxidosqualene, catalyzed by the enzyme β-amyrin synthase (βAS), specifically yields β-amyrin, the direct precursor to the this compound family.[7] The β-amyrin backbone is then further modified by a series of oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to produce the vast diversity of this compound compounds found in nature, such as oleanolic acid.[13][14]

Caption: Biosynthesis of this compound triterpenoids from the MVA pathway.

Methodologies for Study

The investigation of this compound compounds requires a multi-step experimental approach, from initial extraction from plant matrices to final structural confirmation.

Extraction and Isolation Protocols

The extraction and purification of this compound triterpenoids are challenging due to their complex structures and the presence of interfering compounds in the plant matrix.[15] The general methodology involves solvent extraction followed by multiple chromatographic steps.

General Experimental Protocol for Extraction and Isolation:

-

Preparation of Plant Material: The selected plant part (e.g., leaves, roots) is dried and ground into a fine powder to maximize the surface area for extraction.

-

Solvent Extraction: The powdered material is extracted with an organic solvent. Methanol is commonly used for its ability to extract a broad range of polar and non-polar compounds.[10][16] This can be performed at room temperature with agitation or under reflux at elevated temperatures (e.g., 60°C) for several hours to improve efficiency.[15]

-

Solvent Partitioning: The resulting crude extract is concentrated under vacuum. The residue is then suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol. This compound saponins (B1172615) are often enriched in the EtOAc or n-butanol fractions.[16]

-

Column Chromatography: The enriched fraction is subjected to column chromatography for further separation.

-

Adsorption Chromatography: Diaion HP-20 resin or silica (B1680970) gel is frequently used. Elution is performed with a gradient of solvents, such as a water-methanol mixture for HP-20 or a chloroform-methanol mixture for silica gel.[10][16]

-

Reversed-Phase Chromatography: C18-functionalized silica gel (ODS) is used for finer purification, often with a methanol-water or acetonitrile-water mobile phase.[10]

-

-

Final Purification: The final purification of individual compounds is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).[16]

Caption: General experimental workflow for this compound compound isolation.

Analytical and Quantitative Methods

HPLC is the predominant analytical technique for the separation and quantification of this compound compounds.[15] Reversed-phase columns (e.g., C18) are most commonly employed.

General HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often required for complex mixtures, typically using a combination of acidified water (e.g., with acetic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection:

-

UV/PDA: Detection at low wavelengths (around 205 nm) is used, as triterpenoids lack a strong chromophore.[15]

-

ELSD: Evaporative Light Scattering Detection is a universal mass-based detection method suitable for non-volatile compounds like saponins.[15]

-

MS/MS: Tandem Mass Spectrometry offers the highest sensitivity and selectivity, making it ideal for quantitative analysis in complex matrices.[11]

-

-

Quantification: Performed by constructing a calibration curve using certified reference standards of the target compounds.[10]

Structural Elucidation

The unambiguous identification of novel or known this compound compounds relies on a combination of spectroscopic techniques.

Protocol for Structure Elucidation:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular formula of the purified compound.[10][17]

-

NMR Spectroscopy: A suite of NMR experiments is conducted to determine the carbon skeleton and stereochemistry.

-

1D NMR ( 1H, 13C): Provides initial information on the number and types of protons and carbons in the molecule.[17][18]

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (1H-1H) spin-spin couplings, revealing connected proton networks.

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded protons and carbons (1H-13C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the molecular structure.[17]

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating Frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing critical information about the relative stereochemistry.[17]

-

-

Caption: Logical workflow for the structural elucidation of oleananes.

Biological Relevance: Modulation of Signaling Pathways

The therapeutic potential of this compound triterpenoids is largely attributed to their ability to modulate key intracellular signaling pathways, particularly those involved in inflammation and cancer. One of the most well-documented targets is the Nuclear Factor-kappa B (NF-κB) pathway.[16][19]

In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it activates the transcription of genes encoding inflammatory mediators like iNOS and COX-2. This compound triterpenoids have been shown to inhibit this pathway, often by preventing the degradation of IκB, thereby blocking NF-κB activation and reducing the inflammatory response.[16][19]

Caption: Inhibition of the NF-κB pathway by this compound triterpenoids.

References

- 1. Natural Product Triterpenoids and Their Semi-synthetic Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound triterpenoids in the prevention and therapy of breast cancer: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The molecular fossil record of this compound and its relation to angiosperms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evolutionary Trends in Petroleum Composition – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]

- 5. Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biotransformation of this compound and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pentacyclic Triterpene Distribution in Various Plants – Rich Sources for a New Group of Multi-Potent Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Identification and quantification of this compound triterpenoid saponins and potential analgesic and anti-inflammatory activities from the roots and rhizomes of Panax stipuleanatus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound triterpenoid saponins of Caragana arborescens and their quantitative determination - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. This compound-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. CN102286057A - this compound-type triterpenoid compounds and preparation method and medicinal use thereof - Google Patents [patents.google.com]

- 19. benchchem.com [benchchem.com]

The Oleanane Biosynthesis Pathway in Plants: A Technical Guide for Researchers

An in-depth exploration of the enzymatic cascade responsible for the synthesis of oleanane-type triterpenoids, offering valuable insights for drug discovery and metabolic engineering.

This technical guide provides a comprehensive overview of the biosynthesis of this compound, a significant class of pentacyclic triterpenoids with diverse pharmacological activities. Tailored for researchers, scientists, and drug development professionals, this document details the core enzymatic steps, presents quantitative data for comparative analysis, outlines key experimental protocols, and visualizes the intricate pathways and workflows involved in the study of this compound biosynthesis.

The Core Biosynthetic Pathway

The journey to this compound begins with the ubiquitous precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) pathway in the cytoplasm.[1] These five-carbon units are sequentially condensed to form the 30-carbon acyclic triterpene, squalene (B77637).

The central pathway then proceeds through two critical enzymatic steps:

-

Epoxidation of Squalene: Squalene is first oxidized to (3S)-2,3-oxidosqualene by the enzyme squalene epoxidase (SE).[2] This reaction introduces an epoxide ring, which is essential for the subsequent cyclization cascade.

-

Cyclization of 2,3-Oxidosqualene (B107256): This is the key branching point in triterpenoid (B12794562) biosynthesis. The enzyme β-amyrin synthase (BAS), an oxidosqualene cyclase (OSC), catalyzes the intricate cyclization of 2,3-oxidosqualene into the pentacyclic triterpenoid, β-amyrin.[3][4] This reaction is a remarkable feat of enzymatic control, orchestrating a series of cation-pi interactions and rearrangements to form the characteristic five-ring this compound skeleton.

Following the formation of β-amyrin, a diverse array of this compound-type triterpenoids are generated through a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[5] These enzymes introduce hydroxyl, carboxyl, and other functional groups at various positions on the β-amyrin backbone, leading to the vast structural diversity observed in this class of compounds. A prominent example is the oxidation of β-amyrin at the C-28 position by CYP716A subfamily enzymes to produce oleanolic acid, a widely studied bioactive triterpenoid.[3][5]

Quantitative Data on this compound Biosynthesis

The efficiency of this compound biosynthesis can vary significantly between plant species and engineered microbial systems. The following tables summarize key quantitative data, including enzyme kinetics and product yields, to facilitate comparative analysis.

Table 1: Kinetic Parameters of β-Amyrin Synthase (BAS)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Panax ginseng | (3S)-2,3-Oxidosqualene | 15 | 0.13 | 8,667 | [PMID: 9746369] |

| Arabidopsis thaliana | (3S)-2,3-Oxidosqualene | 25 | 0.08 | 3,200 | [PMID: 11152431] |

| Glycyrrhiza glabra | (3S)-2,3-Oxidosqualene | 10 | 0.15 | 15,000 | [PMID: 11502213] |

Table 2: Oleanolic Acid Content in Various Plant Species

| Plant Species | Plant Part | Oleanolic Acid Content (mg/g dry weight) | Reference |

| Olea europaea (Olive) | Leaves | 5.0 - 15.0 | [PMID: 29131818] |

| Syzygium aromaticum (Clove) | Flower buds | 12.0 - 18.0 | [PMID: 27987309] |

| Rosmarinus officinalis (Rosemary) | Leaves | 1.5 - 3.0 | [PMID: 17007682] |

| Malus domestica (Apple) | Peel | 0.5 - 1.0 | [PMID: 21819230] |

Table 3: Heterologous Production of Oleanolic Acid

| Host Organism | Engineering Strategy | Titer (mg/L) | Reference |

| Saccharomyces cerevisiae | Overexpression of MVA pathway, BAS, and CYP716A12 | 15 | [PMID: 21989051] |

| Saccharomyces cerevisiae | Pathway optimization and fermentation engineering | 606.9 | [6] |

| Nicotiana benthamiana | Transient co-expression of BAS and CYP716A12 | ~50 | [PMID: 25659103] |

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound biosynthesis research.

Extraction and Quantification of this compound Triterpenoids from Plant Material

Objective: To extract and quantify this compound-type triterpenoids, such as oleanolic acid, from plant tissues.

Materials:

-

Dried and powdered plant material

-

2 M HCl

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663)

-

Silylating agent (e.g., BSTFA with 1% TMCS)

-

Internal standard (e.g., betulinic acid)

-

Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

-

Extraction:

-

Weigh 1 g of dried, powdered plant material into a flask.

-

Add 20 mL of methanol and reflux for 2 hours.

-

Filter the extract and evaporate the solvent under reduced pressure.

-

-

Acid Hydrolysis:

-

Resuspend the dried extract in 10 mL of 2 M HCl in 50% ethanol.

-

Reflux the mixture for 2 hours to hydrolyze glycosylated triterpenoids.

-

Neutralize the solution with 2 M NaOH.

-

-

Liquid-Liquid Extraction:

-

Extract the aqueous solution three times with 20 mL of ethyl acetate.

-

Combine the organic phases and wash with distilled water.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate to dryness.

-

-

Derivatization:

-

To the dried extract, add a known amount of internal standard.

-

Add 100 µL of pyridine (B92270) and 200 µL of BSTFA with 1% TMCS.

-

Heat the mixture at 70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions (example):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Injector temperature: 280°C

-

Oven program: Start at 150°C, ramp to 300°C at 10°C/min, hold for 10 min.

-

Carrier gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions (example):

-

Ion source temperature: 230°C

-

Quadrupole temperature: 150°C

-

Electron ionization at 70 eV.

-

Scan range: m/z 50-800.

-

-

Identify and quantify compounds based on retention times and mass spectra compared to authentic standards.

-

Heterologous Expression and Functional Characterization of a Plant β-Amyrin Synthase in Yeast

Objective: To clone a candidate β-amyrin synthase gene from a plant and verify its function by expressing it in Saccharomyces cerevisiae.

Materials:

-

Plant tissue for RNA extraction

-

RNA extraction kit

-

Reverse transcription kit

-

High-fidelity DNA polymerase

-

Gene-specific primers with restriction sites

-

Yeast expression vector (e.g., pYES2)

-

E. coli competent cells for cloning

-

S. cerevisiae strain (e.g., INVSc1)

-

Yeast transformation kit

-

Selective yeast media (SD-Ura)

-

Induction media (SG-Ura with galactose)

-

Materials for yeast culture and metabolite extraction (as described in Protocol 3.1, starting from cell harvesting)

Protocol:

-

Gene Cloning:

-

Extract total RNA from the plant tissue of interest.

-

Synthesize first-strand cDNA using a reverse transcription kit.

-

Amplify the full-length coding sequence of the candidate β-amyrin synthase gene using gene-specific primers containing appropriate restriction sites. Use a high-fidelity DNA polymerase.

-

Digest the PCR product and the yeast expression vector (e.g., pYES2) with the corresponding restriction enzymes.

-

Ligate the digested insert into the digested vector.

-

Transform the ligation product into competent E. coli cells and select for positive clones.

-

Isolate the plasmid DNA and verify the insert sequence by Sanger sequencing.

-

-

Yeast Transformation and Expression:

-

Transform the confirmed expression vector into S. cerevisiae using a standard yeast transformation protocol.

-

Select for transformed yeast on synthetic defined (SD) medium lacking uracil (B121893) (SD-Ura).

-

Inoculate a single colony of transformed yeast into 5 mL of SD-Ura liquid medium and grow overnight at 30°C.

-

Inoculate the overnight culture into 50 mL of synthetic galactose (SG-Ura) medium containing 2% galactose to induce gene expression.

-

Incubate for 48-72 hours at 30°C with shaking.

-

-

Metabolite Analysis:

-

Harvest the yeast cells by centrifugation.

-

Extract the metabolites from the yeast pellet using a suitable method (e.g., saponification followed by hexane extraction).

-

Analyze the extracts by GC-MS as described in Protocol 3.1 to identify the presence of β-amyrin.

-

Conclusion

The biosynthesis of this compound in plants is a complex and fascinating pathway that holds significant promise for the production of valuable pharmaceuticals and other bioactive compounds. A thorough understanding of the enzymes involved, their kinetics, and the methods used to study them is crucial for advancing research in this field. This technical guide provides a foundational resource for scientists and researchers, offering a consolidated view of the current knowledge and practical methodologies to facilitate further exploration and exploitation of this important metabolic pathway. The continued investigation into the regulation of this pathway and the engineering of novel this compound derivatives will undoubtedly lead to new discoveries and applications in medicine and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-amyrin synthase - Wikipedia [en.wikipedia.org]

- 5. Cytochrome P450 CYP716A254 catalyzes the formation of oleanolic acid from β-amyrin during this compound-type triterpenoid saponins biosynthesis in Anemone flaccida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancing oleanolic acid production in engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Oleanane Derivatives from Medicinal Herbs

Introduction to this compound Triterpenoids

This compound-type pentacyclic triterpenoids are a class of naturally occurring compounds widely distributed throughout the plant kingdom. They are synthesized from the precursor β-amyrin and are characterized by a five-ring carbon skeleton.[1] For centuries, plants containing these derivatives have been fundamental components of traditional medicine. Modern scientific investigation has identified these molecules as potent bioactive agents with a vast array of pharmacological properties, including anti-inflammatory, anticancer, antiviral, hepatoprotective, and neuroprotective effects.[2][3] This guide provides a detailed overview of prominent this compound derivatives, their mechanisms of action, quantitative data on their biological activities, and the experimental protocols used to elucidate these properties.

Profiles of Key this compound Derivatives

This section details the sources, activities, and mechanisms of several well-researched this compound derivatives.

Oleanolic Acid (OA)

Oleanolic acid and its derivatives are among the most studied this compound triterpenoids, found in over 2,000 plant species, including olive trees (Olea europaea) and cloves (Syzygium aromaticum).[4]

-

Pharmacological Activities : OA exhibits significant anti-inflammatory, hepatoprotective, antidiabetic, and anticancer properties.[2] It has been marketed in China for the treatment of liver disorders.[5]

-

Mechanism of Action : The anti-inflammatory effects of OA are mediated through the suppression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and the inhibition of inflammatory enzymes such as COX-2 and iNOS.[2][4] These effects are largely regulated by the modulation of key signaling pathways including MAPK, PI3K/Akt, and NF-κB.[6][7] Synthetic derivatives, such as CDDO-Me (bardoxolone methyl), often show enhanced potency.[2][4]

Caption: Oleanolic Acid Anti-inflammatory Signaling Pathway.

Celastrol (B190767)

Celastrol is a potent quinone methide triterpenoid (B12794562) isolated from the roots of the "Thunder God Vine," Tripterygium wilfordii.

-

Pharmacological Activities : Celastrol is primarily recognized for its broad-spectrum anticancer activities against cancers of the liver, breast, prostate, and more.[8] It also possesses anti-inflammatory and anti-obesity effects.

-

Mechanism of Action : Celastrol's anticancer effects are multi-targeted. It is a known inhibitor of the NF-κB signaling pathway.[9] It also inhibits the JAK/STAT pathway, particularly by suppressing the activation of STAT3, a key transcription factor in cancer progression.[10][11] Furthermore, celastrol can induce the accumulation of reactive oxygen species (ROS) in cancer cells, triggering endoplasmic reticulum (ER) stress and apoptosis.[11] It also modulates the PI3K/Akt/mTOR pathway.[9]

Caption: Multi-target Anticancer Mechanism of Celastrol.

Glycyrrhizin (B1671929) (Glycyrrhizic Acid)

Glycyrrhizin is the primary active saponin (B1150181) found in licorice root (Glycyrrhiza glabra).

-

Pharmacological Activities : It is widely used for its anti-inflammatory, antiviral, and hepatoprotective properties.[12] Formulations containing glycyrrhizin are commercially available as pharmaceutical preparations.[13]

-

Mechanism of Action : Glycyrrhizin directly binds to and inhibits the pro-inflammatory protein High-Mobility Group Box 1 (HMGB1).[12] This action, along with modulation of the NF-κB, MAPK, and PI3K/Akt signaling pathways, contributes to its potent anti-inflammatory effects.[13] It also inhibits enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) and can reduce ROS generation by neutrophils.[14][15]

Asiatic Acid

Asiatic acid is a pentacyclic triterpenoid isolated from Centella asiatica, a medicinal herb used in Ayurvedic and traditional Chinese medicine.

-

Pharmacological Activities : Asiatic acid demonstrates significant anti-inflammatory, anticancer, and neuroprotective activities.[16][17]

-

Mechanism of Action : Its anticancer effects are linked to the regulation of multiple signaling pathways. It inhibits the PI3K/Akt/mTOR/p70S6K pathway, leading to increased expression of the tumor suppressor Pdcd4, which in turn induces apoptosis and inhibits cell proliferation and migration.[18] It also suppresses the Notch and TGF-β signaling pathways and regulates the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[16][19][20]

Caption: Asiatic Acid's Regulation of the PI3K/Akt/mTOR Pathway.

Avicins

Avicins are a family of triterpenoid saponins (B1172615) isolated from the desert plant Acacia victoriae.

-

Pharmacological Activities : Avicins are noted for their pro-apoptotic, anti-inflammatory, and antioxidant properties, with significant potential in cancer therapy.[21]

-

Mechanism of Action : The primary mechanism of avicins involves the direct perturbation of mitochondrial function.[22] They are thought to target and close the Voltage-Dependent Anion Channel (VDAC) on the outer mitochondrial membrane, which disrupts cellular energy metabolism, decreases ATP levels, and ultimately leads to the release of cytochrome c and apoptosis.[21] Avicins also inhibit the activation of NF-κB and dephosphorylate STAT3, further contributing to their anticancer effects.[23][24]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for the described this compound derivatives, facilitating comparison of their biological activities.

Table 1: Anticancer Activity (IC50 Values)

| Compound | Cancer Cell Line | Assay Type | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| Avicin D | Jurkat (T-cell leukemia) | Growth Inhibition | 0.320–0.326 | [22] |

| Avicin G | Jurkat (T-cell leukemia) | Growth Inhibition | 0.160–0.181 | [22] |

| F094 (Avicin Mix) | Jurkat (T-cell leukemia) | Growth Inhibition | 0.331–0.407 | [22] |

| Asiatic Acid | A549 (Lung Cancer) | Migration Assay | 15-60 µM (Dose-dependent reduction) | [17] |

| Celastrol | U-2OS (Osteosarcoma) | Growth Inhibition | Dose-dependent |[8] |

Table 2: Anti-inflammatory Activity

| Compound | Model / Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Oleanolic Acid | BALB/c mice (Salmonella) | ↓ IL-1β, IL-6, TNF-α | ↓ COX-2, iNOS expression | [2] |

| CDDO-Im (OA derivative) | Mice (DSS-colitis) | ↓ IL-6, IL-17 | Inhibited STAT3 activation | [4] |

| Glycyrrhizin | RAW 264.7 macrophages | ↓ NO, PGE2 (at high conc.) | Scavenges superoxide (B77818) anions | [12] |

| Asiatic Acid | Mice (Sepsis model) | ↓ IL-1β, IL-6 | Suppresses Notch signaling | [16] |

| Avicins | Jurkat cells | Inhibition of NF-κB activation | Inhibits nuclear localization & DNA binding |[23] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used in the study of this compound derivatives.

Isolation and Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the separation, identification, and quantification of this compound derivatives in plant extracts.[25][26]

-

Objective : To quantify the concentration of a specific this compound derivative (e.g., Oleanolic Acid) in a prepared herbal extract.

-

Methodology :

-

Sample Preparation : An herbal sample is dried, powdered, and subjected to extraction using a suitable solvent (e.g., methanol) via methods like sonication or Soxhlet extraction. The resulting extract is centrifuged, and the supernatant is filtered through a 0.22 µm syringe filter.[27]

-

Chromatographic System : A standard HPLC system equipped with a C18 column is used.

-

Mobile Phase : A gradient or isocratic mobile phase is employed. For this compound triterpenoids, a common mobile phase consists of a mixture of acetonitrile (B52724) and water (often with a small percentage of acid like phosphoric acid).[25]

-

Detection : A UV detector is typically set at a wavelength appropriate for the compound of interest (e.g., ~210 nm for non-chromophoric triterpenoids).

-

Quantification : A standard curve is generated using known concentrations of a purified reference compound. The concentration in the sample is determined by comparing its peak area to the standard curve.

-

Caption: General Workflow for HPLC Quantification.

In Vitro Biological Assay: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability or cytotoxicity of a compound.[28][29]

-

Objective : To determine the effect of an this compound derivative on the viability of a specific cell line.

-

Methodology :

-

Cell Seeding : Cells are seeded into a 96-well plate at a predetermined density (e.g., 2.5 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[28]

-

Compound Treatment : The cell culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 1-4 hours.[29]

-

Formazan (B1609692) Solubilization : During this incubation, mitochondrial dehydrogenases in viable cells convert the water-soluble yellow MTT into insoluble purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is then added to dissolve the formazan.

-

Absorbance Reading : The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of ~570 nm.

-

Data Analysis : Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC₅₀ values can be calculated from the dose-response curve.

-

In Vitro Biological Assay: Western Blot Analysis of Signaling Pathways

Western blotting is a core technique to detect specific proteins in a sample and to analyze changes in their expression or phosphorylation state, providing insight into signaling pathway modulation.[30][31]

-

Objective : To determine if an this compound derivative affects the expression or phosphorylation of key proteins in a signaling cascade (e.g., p-Akt, p-STAT3).

-

Methodology :

-

Cell Culture and Treatment : Cells are cultured and treated with the this compound derivative for a desired time.

-

Protein Extraction : Cells are washed with PBS and then lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to create a whole-cell lysate.[32]

-

Protein Quantification : The total protein concentration in each lysate is determined using an assay such as the BCA or Bradford protein assay to ensure equal loading.[33]

-

SDS-PAGE : Equal amounts of protein (e.g., 20-30 µg) are denatured in Laemmli sample buffer and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[33]

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : The membrane is incubated with a primary antibody specific to the target protein (e.g., rabbit anti-p-Akt) overnight at 4°C.[32]

-

Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection : The membrane is treated with a chemiluminescent substrate, and the signal is captured using an imaging system. The intensity of the bands corresponds to the amount of target protein.[33]

-

Analysis : Band intensities are quantified using densitometry software and are often normalized to a loading control protein (e.g., β-actin or GAPDH) to correct for loading differences.

-

Caption: Western Blot Experimental Workflow.

Conclusion and Future Directions

This compound derivatives from medicinal herbs represent a rich and diverse source of pharmacologically active compounds. Molecules like oleanolic acid, celastrol, glycyrrhizin, asiatic acid, and avicins have demonstrated potent effects on critical cellular signaling pathways involved in inflammation and cancer. Their multi-target nature is a key characteristic, offering potential therapeutic advantages but also presenting challenges for clinical development. Future research should focus on the structural modification of these natural scaffolds to enhance efficacy and reduce toxicity, the use of novel drug delivery systems to overcome poor bioavailability, and further elucidation of their complex mechanisms of action to identify precise molecular targets.

References

- 1. Chemical diversity of ginseng saponins from Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activity of this compound Triterpene Derivatives Obtained by Chemical Derivatization [mdpi.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application [frontiersin.org]

- 9. Recent Trends in anti-tumor mechanisms and molecular targets of celastrol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The anti-cancer mechanism of Celastrol by targeting JAK2/STAT3 signaling pathway in gastric and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Celastrol elicits antitumor effects by inhibiting the STAT3 pathway through ROS accumulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of Compound Glycyrrhizin? [synapse.patsnap.com]

- 15. Mechanism of anti-inflammatory action of glycyrrhizin: effect on neutrophil functions including reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Asiatic acid attenuates lipopolysaccharide-induced injury by suppressing activation of the Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Multi-Target Pharmacological Effects of Asiatic Acid: Advances in Structural Modification and Novel Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Asiatic acid inhibits proliferation, migration and induces apoptosis by regulating Pdcd4 via the PI3K/Akt/mTOR/p70S6K signaling pathway in human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Asiatic acid attenuates CCl4-induced liver fibrosis in rats by regulating the PI3K/AKT/mTOR and Bcl-2/Bax signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Asiatic acid in anticancer effects: emerging roles and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Avicins, a novel plant-derived metabolite lowers energy metabolism in tumor cells by targeting the outer mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. Avicins, a family of triterpenoid saponins from Acacia victoriae (Bentham), inhibit activation of nuclear factor-κB by inhibiting both its nuclear localization and ability to bind DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Avicin D: a protein reactive plant isoprenoid dephosphorylates Stat 3 by regulating both kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Identification and quantification of this compound triterpenoid saponins and potential analgesic and anti-inflammatory activities from the roots and rhizomes of Panax stipuleanatus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. taylorandfrancis.com [taylorandfrancis.com]

- 29. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 30. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]

- 31. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 33. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Data Interpretation for Oleanane Identification

Introduction

This compound-type pentacyclic triterpenoids are a large and structurally diverse class of natural products, widely distributed in the plant kingdom.[1] Many oleananes, such as oleanolic acid and its derivatives, exhibit a wide range of significant biological activities, including anti-inflammatory, anti-cancer, and antiviral properties, making them promising candidates for drug development.[1][2] The accurate structural elucidation of these complex molecules is paramount for understanding their structure-activity relationships. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used for the definitive identification of the this compound skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound triterpenoids, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule.[3][4] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for unambiguous assignments.[5]

Key NMR Experiments

-

¹H NMR: Provides information on the number and chemical environment of protons. The signals for the eight characteristic methyl groups of the this compound skeleton are typically found in the upfield region (δ 0.7–1.3 ppm). The olefinic proton at C-12 in many common oleananes appears as a triplet around δ 5.2–5.5 ppm.[6]

-

¹³C NMR: Reveals the number of carbon atoms and their types (methyl, methylene, methine, quaternary). For oleananes with a double bond between C-12 and C-13, characteristic signals appear around δC 122 (C-12) and δC 145 (C-13).[7][8]

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, which is crucial for tracing out the connectivity within the individual rings of the triterpenoid (B12794562) structure.[5]

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹JCH), allowing for the assignment of protonated carbons.[3]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This is the key experiment for assembling the complete molecular structure by connecting spin systems and identifying quaternary carbons.[5][9]

Tabulated NMR Data for Oleanolic Acid

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shift values for a representative this compound, Oleanolic Acid, in Pyridine-d₅.

| Carbon No. | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) |

| 1 | 39.0 | 1.65 (m), 1.05 (m) |

| 2 | 28.2 | 1.95 (m), 1.80 (m) |

| 3 | 78.1 | 3.46 (dd, J = 10.3, 5.8) |

| 4 | 39.4 | - |

| 5 | 55.6 | 0.88 (d, J = 10.5) |

| 6 | 18.0 | 1.58 (m), 1.38 (m) |

| 7 | 33.5 | 1.53 (m), 1.35 (m) |

| 8 | 39.8 | - |

| 9 | 48.2 | 1.71 (m) |

| 10 | 37.2 | - |

| 11 | 23.7 | 2.00 (m) |

| 12 | 122.5 | 5.49 (t, J = 3.5) |

| 13 | 144.8 | - |

| 14 | 42.1 | - |

| 15 | 28.4 | 2.20 (m), 1.10 (m) |

| 16 | 23.8 | 2.15 (m), 1.85 (m) |

| 17 | 46.6 | - |

| 18 | 42.5 | 3.30 (dd, J = 13.7, 4.2) |

| 19 | 46.8 | 1.83 (m), 1.25 (m) |

| 20 | 30.9 | - |

| 21 | 34.3 | 1.46 (m), 1.30 (m) |

| 22 | 33.2 | 1.82 (m) |

| 23 (Me) | 28.9 | 1.25 (s) |

| 24 (Me) | 17.0 | 1.05 (s) |

| 25 (Me) | 15.6 | 0.90 (s) |

| 26 (Me) | 17.5 | 0.95 (s) |

| 27 (Me) | 26.2 | 1.28 (s) |

| 28 (COOH) | 180.4 | - |

| 29 (Me) | 33.3 | 0.98 (s) |

| 30 (Me) | 23.9 | 0.96 (s) |

| Data compiled from published literature.[5][6] |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Pyridine-d₅, CD₃OD) in a standard 5 mm NMR tube.[3][10] The choice of solvent can slightly alter chemical shifts.[11]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal resolution for the complex spectra of triterpenoids.[3]

-

1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra.

-

2D Spectra Acquisition: Perform a standard suite of 2D NMR experiments, including COSY, HSQC, and HMBC.

-

HSQC: Optimize spectral widths to cover the expected proton and carbon chemical shift ranges. Use a coupling constant (¹JCH) of ~145 Hz.

-

HMBC: Set the long-range coupling constant (ⁿJCH) to optimize for 2- and 3-bond correlations, typically around 8 Hz.[5]

-

-

Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign signals by integrating data from all experiments, starting with the identification of spin systems in the COSY spectrum, linking them to carbons via HSQC, and finally assembling the full structure using HMBC correlations from key protons (especially methyl singlets) to quaternary carbons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of the compound and offers valuable structural information through the analysis of fragmentation patterns.[4]

Ionization and Fragmentation

-

Soft Ionization: Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to determine the molecular weight by generating protonated molecules [M+H]⁺, sodiated adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻.[12][13]

-

Tandem MS (MS/MS): Collision-Induced Dissociation (CID) of a selected precursor ion generates characteristic fragment ions. For this compound-type triterpenoids with a double bond at C-12, a characteristic retro-Diels-Alder (RDA) fragmentation of the C-ring occurs.[14] This cleavage results in a diagnostic ion at m/z 248 (containing rings D and E) and a fragment at m/z 203 (from the m/z 248 ion after loss of the C-17 carboxyl group).[15]

-

Characteristic Fragment m/z 191: The A and B rings of the this compound structure are identical to those of hopanes. This results in both molecules producing a characteristic fragment ion at m/z 191, which can sometimes lead to misidentification if not supported by other data.[16]

Tabulated MS Fragmentation Data for Oleanolic Acid

| m/z Value | Ion Description | Fragmentation Pathway |

| 456 | [M]⁺ | Molecular Ion (EI) |

| 438 | [M-H₂O]⁺ | Loss of water from C-3 hydroxyl group |

| 411 | [M-COOH]⁺ | Loss of the carboxylic acid group from C-17 |

| 248 | [C₁₆H₂₄O₂]⁺ | Retro-Diels-Alder (RDA) fragmentation (Rings D, E) |

| 203 | [C₁₅H₂₃]⁺ | Loss of COOH from the m/z 248 fragment |

| 191 | [C₁₄H₂₃]⁺ | Fragment containing Rings A and B |

| Data compiled from published literature.[15][16][17] |

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified compound (typically 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonia (B1221849) (for negative ion mode) to aid ionization.[18]

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., QTOF, Orbitrap) coupled to a separation technique like HPLC or direct infusion.[10][19]

-

Data Acquisition:

-

Full Scan MS: Acquire data in full scan mode to determine the accurate mass of the molecular ion and calculate the elemental composition.

-

MS/MS: Select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor for fragmentation. Acquire MS/MS spectra at various collision energies to generate a comprehensive fragmentation pattern.[14]

-

-

Data Analysis: Analyze the high-resolution data to confirm the molecular formula. Interpret the MS/MS spectrum by identifying characteristic neutral losses (e.g., H₂O, COOH) and diagnostic fragment ions (e.g., RDA fragments) to confirm the this compound skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. While it does not provide detailed structural information like NMR, it serves as a quick preliminary check.[20]

Tabulated IR Absorption Data for Oleananes

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3500 - 3200 | O-H stretch | Characteristic of hydroxyl groups (e.g., at C-3) |

| 3300 - 2500 | O-H stretch (broad) | Characteristic of carboxylic acid group (e.g., at C-28) |

| 3050 - 3010 | =C-H stretch | Olefinic C-H stretch (e.g., at C-12) |

| 2960 - 2850 | C-H stretch | Aliphatic C-H stretching from CH₃ and CH₂ groups |

| 1730 - 1700 | C=O stretch | Carboxylic acid carbonyl |

| 1650 - 1630 | C=C stretch | Alkene double bond (e.g., C-12/C-13) |

| 1470 - 1365 | C-H bend | Aliphatic C-H bending |

| 1250 - 1000 | C-O stretch | Alcohol or carboxylic acid C-O bond |

| Data compiled from published literature.[15][21][22] |

Experimental Protocol: IR Analysis

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[21]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Interpretation: Identify the characteristic absorption bands corresponding to the functional groups expected in the this compound structure.

Integrated Workflow and Visualizations

The identification of an this compound triterpenoid is a stepwise process that integrates data from multiple spectroscopic techniques. The logical flow begins with determining the molecular formula and identifying key functional groups, followed by the detailed assembly of the carbon skeleton and assignment of stereochemistry.

The HMBC experiment is critical for connecting the molecular fragments. The diagram below illustrates key long-range correlations that are fundamental to confirming the characteristic C, D, and E rings of an oleanolic acid-type structure.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Gene identification and semisynthesis of the anti-inflammatory this compound-type triterpenoid wilforlide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mass spectrometry analysis of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. redalyc.org [redalyc.org]

- 12. researchgate.net [researchgate.net]

- 13. pure.uva.nl [pure.uva.nl]

- 14. researchgate.net [researchgate.net]

- 15. acgpubs.org [acgpubs.org]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Identification and quantification of this compound triterpenoid saponins and potential analgesic and anti-inflammatory activities from the roots and rhizomes of Panax stipuleanatus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]